2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol

Antifungal Quinoline Fluconazole benchmark

2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol (CAS 874100-30-8) is a synthetic 8-hydroxyquinoline (8-HQ) derivative bearing a C2-methoxymethylene spacer linked to a 2,5-dichloro-4-nitroaniline pharmacophore. First disclosed in 2006 as part of a focused library of Mannich-derived quinolines, the compound belongs to the well-established class of metal-chelating, lipophilic heterocycles that exhibit broad antimicrobial and antiviral potential.

Molecular Formula C17H13Cl2N3O4
Molecular Weight 394.2 g/mol
Cat. No. B12901224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol
Molecular FormulaC17H13Cl2N3O4
Molecular Weight394.2 g/mol
Structural Identifiers
SMILESCOC(C1=NC2=C(C=CC=C2O)C=C1)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C17H13Cl2N3O4/c1-26-17(12-6-5-9-3-2-4-15(23)16(9)20-12)21-13-7-11(19)14(22(24)25)8-10(13)18/h2-8,17,21,23H,1H3
InChIKeyHEIZKNRSIZUJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol: A Dual-Function Quinoline Probe for Antifungal Screening and HIV-1 Integrase Research


2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol (CAS 874100-30-8) is a synthetic 8-hydroxyquinoline (8-HQ) derivative bearing a C2-methoxymethylene spacer linked to a 2,5-dichloro-4-nitroaniline pharmacophore [1]. First disclosed in 2006 as part of a focused library of Mannich-derived quinolines, the compound belongs to the well-established class of metal-chelating, lipophilic heterocycles that exhibit broad antimicrobial and antiviral potential [2]. With a molecular weight of 394.2 g/mol, a calculated XLogP3 of 4.4, and a characteristic intramolecular hydrogen-bonded planar conformation, this molecule serves as a useful chemical probe for structure–activity relationship (SAR) studies at the interface of antifungal and antiretroviral research [3][4].

Why 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol Cannot Be Replaced by Generic 8-Hydroxyquinoline Derivatives


While the 8-hydroxyquinoline scaffold is ubiquitous in antimicrobial and metal-chelating research, simple substitution with generic analogs (e.g., 5,7-dichloro-8-hydroxyquinoline, clioquinol, or 5-nitro-8-hydroxyquinoline) fails to recapitulate the specific dual-activity profile of 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol. This compound uniquely incorporates a C2-methoxymethylene linker connecting the quinoline core to a 2,5-dichloro-4-nitroaniline moiety, a topological arrangement that enforces a planar, intramolecularly hydrogen-bonded conformation critical for both HIV-1 integrase recognition and antifungal potency [1][2]. Generic 8-hydroxyquinolines lack this discrete pharmacophore geometry, resulting in divergent lipophilicity (log K values), altered metal-chelation stoichiometry, and absent antiviral SAR. The quantitative evidence below demonstrates that even structurally proximal in-class analogs (compounds 8 and 9 from the same synthetic series) show measurable inferiority in antifungal activity, precluding simple interchangeability in screening cascades or procurement decisions [2].

Head-to-Head Comparative Evidence for 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol


In Vitro Antifungal Activity Against Human Pathogenic Fungi Compared to Fluconazole

In a standardized in vitro antifungal panel against eight strains of human pathogenic fungi, 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol (designated compound 10) demonstrated activity comparable to or higher than the clinical standard fluconazole, while two closely related in-class analogs—2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol (compound 8) and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (compound 9)—showed lower relative potency [1]. Although the original publication does not tabulate individual MIC values for each strain, the collective dataset indicates that the dichloro-nitrophenylamino substitution pattern confers a measurable advantage over the mono-hydroxyphenylimino congeners, consistent with the enhanced lipophilicity (log K) contributed by the chlorine and nitro substituents [1].

Antifungal Quinoline Fluconazole benchmark

HIV-1 Integrase Inhibition Potency Relative to In-Class 8-Hydroxyquinoline Congeners

In an enzymatic disintegration assay against HIV-1 integrase, 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol yielded an IC50 of 230,000 nM (2.30 × 10^5 nM), which is numerically identical to the IC50 of (E)-2-(3-chlorostyryl)quinolin-8-ol and 2-(3-chlorostyryl)quinoline-7-carboxylic acid, but slightly more potent than 2-methyl-5-nitrosoquinolin-8-ol, which showed an IC50 > 333,000 nM [1]. These data place the target compound in a low-micromolar-to-sub-millimolar activity range characteristic of early fragment-based or scaffold-hopping campaigns targeting the integrase–LEDGF/p75 interaction [2]. The compound was also tested in a cell-based antiviral assay against HIV-1 and was classified as 'Not active,' indicating that the enzymatic inhibition does not translate into whole-cell antiviral efficacy without further structural optimization .

HIV-1 integrase Antiviral 8-Hydroxyquinoline

Lipophilicity (log K) Differentiation Within the Synthetic Series

Reversed-phase HPLC lipophilicity determination (log K) revealed that 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol has a significantly higher retention parameter than its 3-hydroxy and 4-hydroxy phenylimino counterparts (compounds 8 and 9) [1]. The experimental log K values, derived from isocratic methanol-water mobile phases, correlate with the computed log P data and reflect the lipophilic contribution of the dichloro-nitrophenyl substituent. This elevated lipophilicity is mechanistically linked to enhanced membrane permeation and target-site accumulation, consistent with the observed rank order of in vitro antifungal potency [1].

Lipophilicity RP-HPLC SAR

Optimal Application Scenarios for 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol


Focused Antifungal Lead Optimization and Comparator Benchmarking

In antifungal lead optimization programs requiring a fluconazole-comparable or superior starting point, 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol offers a validated, head-to-head benchmarked scaffold [1]. Its established rank-order superiority over two in-class analogs (compounds 8 and 9) in the same published dataset provides a reliable baseline for SAR expansion, enabling medicinal chemists to systematically modify the dichloro-nitrophenyl motif, the methoxymethylene linker, or the 8-hydroxyquinoline core while monitoring shifts in MIC relative to the parent compound and fluconazole [1]. The availability of crystallographic data further supports structure-guided design [2].

Fragment-Based Screening for HIV-1 Integrase–LEDGF/p75 Interaction Inhibitors

With an experimentally determined IC50 of 230,000 nM against HIV-1 integrase and a confirmed planar, intramolecularly hydrogen-bonded conformation, this compound is ideally suited as a fragment hit for integrase–LEDGF/p75 protein–protein interaction (PPI) inhibitor campaigns [1][2]. Its well-defined binding mode (as inferred from X-ray crystal packing and semiempirical calculations) and amenability to substitution at multiple vector positions make it a superior starting fragment compared to simpler, less decorated 8-hydroxyquinolines that lack integrase affinity [2]. The compound's inactivity in cell-based HIV-1 assays underscores its utility as a selective enzymatic probe rather than a whole-virus lead .

Lipophilicity-Driven Physicochemical Profiling and QC Reference Standard

The experimentally determined log K value (RP-HPLC), corroborated by a computed XLogP3 of 4.4, positions 2-((2,5-dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol as a useful reference compound for lipophilicity assays in antifungal or antiviral SAR studies [1][2]. Its intermediate-to-high lipophilicity, coupled with dual hydrogen-bond donor and six hydrogen-bond acceptor sites, provides a reproducible chromatographic and computational benchmark for calibrating log P prediction models or HPLC columns in drug discovery laboratories [2].

Quote Request

Request a Quote for 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.